![molecular formula C20H18N4O2 B6106231 N'-(1H-indol-3-ylmethylene)-5-oxo-1-phenyl-3-pyrrolidinecarbohydrazide](/img/structure/B6106231.png)
N'-(1H-indol-3-ylmethylene)-5-oxo-1-phenyl-3-pyrrolidinecarbohydrazide
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Overview
Description
N'-(1H-indol-3-ylmethylene)-5-oxo-1-phenyl-3-pyrrolidinecarbohydrazide, also known as IPH, is a novel synthetic compound that has gained significant attention in the scientific community. IPH belongs to the class of hydrazide derivatives and has been found to exhibit a wide range of biological activities.
Mechanism of Action
The mechanism of action of N'-(1H-indol-3-ylmethylene)-5-oxo-1-phenyl-3-pyrrolidinecarbohydrazide is not fully understood. However, it has been suggested that this compound may exert its biological effects through the inhibition of various enzymes and signaling pathways. This compound has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in cancer metastasis. It has also been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce inflammation. This compound has also been found to lower blood glucose levels in diabetic rats.
Advantages and Limitations for Lab Experiments
N'-(1H-indol-3-ylmethylene)-5-oxo-1-phenyl-3-pyrrolidinecarbohydrazide has several advantages as a research tool. It is a novel compound that has not been extensively studied, which makes it an attractive target for research. This compound is also relatively easy to synthesize and purify. However, there are some limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the cell type and experimental conditions.
Future Directions
There are several future directions for research on N'-(1H-indol-3-ylmethylene)-5-oxo-1-phenyl-3-pyrrolidinecarbohydrazide. One area of interest is its potential as an anticancer agent. Further studies are needed to determine the efficacy of this compound in animal models and clinical trials. Another area of interest is its potential as an antidiabetic agent. Additional studies are needed to determine the mechanism of action of this compound in lowering blood glucose levels. Finally, there is potential for this compound to be used in combination with other drugs to enhance its therapeutic effects. Further studies are needed to determine the optimal combination of drugs and dosages.
Synthesis Methods
The synthesis of N'-(1H-indol-3-ylmethylene)-5-oxo-1-phenyl-3-pyrrolidinecarbohydrazide involves the reaction of indole-3-carboxaldehyde with 5-oxo-1-phenyl-3-pyrrolidinecarbohydrazide in the presence of acetic acid. The resulting product is then purified using column chromatography. The purity of the final product is confirmed using spectroscopic techniques such as NMR and IR.
Scientific Research Applications
N'-(1H-indol-3-ylmethylene)-5-oxo-1-phenyl-3-pyrrolidinecarbohydrazide has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This compound has also been found to have potential as an antidiabetic agent.
properties
IUPAC Name |
N-[(E)-1H-indol-3-ylmethylideneamino]-5-oxo-1-phenylpyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2/c25-19-10-14(13-24(19)16-6-2-1-3-7-16)20(26)23-22-12-15-11-21-18-9-5-4-8-17(15)18/h1-9,11-12,14,21H,10,13H2,(H,23,26)/b22-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSXWIXTYZQCRNG-WSDLNYQXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NN=CC3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C(=O)N/N=C/C3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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